molecular formula C11H11F2NO B13621333 6-(3,5-Difluorophenyl)piperidin-2-one

6-(3,5-Difluorophenyl)piperidin-2-one

Cat. No.: B13621333
M. Wt: 211.21 g/mol
InChI Key: SPWXPBDVDRVWAB-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the 3,5-difluorophenyl group in this compound adds unique properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)piperidin-2-one typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method includes the cyclization of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

6-(3,5-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Difluorophenyl)piperidin-2-one stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

6-(3,5-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15)

InChI Key

SPWXPBDVDRVWAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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